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Aspergillopepsin I

Substrate Specificity Aspartic Protease Engineering Trypsinogen Activation

Aspergillopepsin I (EC 3.4.23.18) is a fungal aspartic endopeptidase secreted by various Aspergillus species, including A. saitoi, A.

Molecular Formula C18H23N3O
Molecular Weight 297.4 g/mol
Cat. No. B15571319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAspergillopepsin I
Molecular FormulaC18H23N3O
Molecular Weight297.4 g/mol
Structural Identifiers
InChIInChI=1S/C18H23N3O/c1-20(2)17-11-7-8-15(14-17)18(22)19-12-13-21(3)16-9-5-4-6-10-16/h4-11,14H,12-13H2,1-3H3,(H,19,22)
InChIKeyQTZKKCGDXCXONF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Aspergillopepsin I Enzyme Properties and Functional Specification Guide for Industrial and Research Procurement


Aspergillopepsin I (EC 3.4.23.18) is a fungal aspartic endopeptidase secreted by various Aspergillus species, including A. saitoi, A. niger, and A. oryzae [1]. It catalyzes the hydrolysis of proteins with broad specificity, favoring hydrophobic residues at the P1 and P1' positions while uniquely accommodating a lysine residue at P1—a property that distinguishes it from mammalian pepsin-type enzymes and enables the activation of trypsinogen [2]. The mature enzyme consists of 325 amino acid residues with a molecular mass of approximately 34.3 kDa, and its three-dimensional structure has been resolved at 2.14 Å resolution [3]. Aspergillopepsin I is widely recognized under multiple commercial and research designations, including Proctase B, Denapsin, and Sumizyme AP, and is assigned CAS Registry Number 9025-49-4 [4].

Critical Limitations of Aspergillopepsin I Generic Substitution: Why Functional Equivalence Cannot Be Assumed


Generic substitution of fungal aspartic proteases is not scientifically valid due to marked interspecies and interclass differences in substrate specificity, inhibitor sensitivity, and functional performance. Aspergillopepsin I (EC 3.4.23.18) is fundamentally distinct from Aspergillopepsin II (EC 3.4.23.19), which is insensitive to pepstatin and belongs to a different peptidase family [1]. More critically, Aspergillopepsin I is structurally only 32% homologous to human pepsin and 27% homologous to calf chymosin, with key differences in the S1 subsite architecture that directly dictate its unique capacity to cleave Lys-containing substrates—a property absent in mammalian enzymes [2]. Furthermore, Aspergillopepsin I exhibits the functionally definitive property of being unable to clot milk, which immediately disqualifies it from any application requiring rennet-like coagulant activity where alternative fungal proteases such as Mucorpepsin or Rhizopuspepsin might be considered [3]. These fundamental divergences mean that selecting a generic 'acid protease' without species- and isoform-level verification will result in unpredictable and likely suboptimal or non-functional outcomes in any application where specific cleavage patterns or regulatory compliance are required.

Aspergillopepsin I Quantitative Differentiation Evidence: Verified Performance Data Against Benchmark Comparators


Aspergillopepsin I Enables P1 Lysine Cleavage and Trypsinogen Activation: Direct Comparative Evidence Against Porcine Pepsin

Aspergillopepsin I uniquely accommodates a lysine residue at the P1 position, enabling trypsinogen activation—a property absent in mammalian pepsin. Site-directed mutagenesis studies demonstrated that substitution of Asp76 to Ser or Thr and deletion of Ser78 caused drastic decreases in activity toward substrates containing basic amino acid residues at P1 [1]. Furthermore, the double mutant T77D/G78(S)G79 of porcine pepsin was engineered to activate bovine trypsinogen by selectively cleaving the K6-I7 bond, confirming that the unique S1 subsite architecture of Aspergillopepsin I confers this functional capacity not present in wild-type porcine pepsin [2].

Substrate Specificity Aspartic Protease Engineering Trypsinogen Activation

Aspergillopepsin I Does Not Clot Milk: Functional Differentiation from Rennet-Type Aspartic Proteases for Non-Coagulant Applications

Aspergillopepsin I is explicitly characterized by its inability to clot milk, a property that distinguishes it from rennet and related milk-clotting aspartic proteases such as chymosin, Mucorpepsin, and Rhizopuspepsin [1]. This functional property is not a deficiency but a critical selection criterion: Aspergillopepsin I can be used in dairy processing applications where proteolysis is desired without coagulation, or in non-dairy applications where milk clotting activity would be a detrimental contaminant. In contrast, the absence of milk-clotting activity precludes its use as a direct rennet substitute in cheese manufacturing, a role filled by other fungal proteases [2].

Milk Clotting Cheese Manufacturing Functional Protease Screening

Aspergillopepsin I Achieves Complete Wine Protein Stabilization When Combined with Flash Heating: Regulatory-Approved OIV Method

Aspergillopepsin I (AP-I) supplementation coupled with must heating (60-75°C) has been approved by the International Organisation of Vine and Wine (OIV) and the European Commission for ensuring protein stability of wines [1]. In controlled studies, AP-I supplementation at 100 µg/L in Gewürztraminer must increased the number of individual grape-derived peptides by up to 51% at 40°C and increased peptide abundance by up to 120% at 20°C compared to untreated controls, with statistically significant increases observed regardless of temperature across all analyzed protein derivatives including chitinases and thaumatin-like proteins [2]. The combination of flash heating and AP-I completely stabilizes wine without compromising quality attributes, reducing the requirement for bentonite fining while maintaining sensory profiles with no significant differences observed in wine tasting for any descriptor [3].

Wine Protein Stability Beverage Processing Haze Prevention

Aspergillopepsin I Structural Divergence from Mammalian Pepsins and Chymosin: Low Sequence Homology Confirms Distinct Substrate Recognition

Primary structure analysis reveals that Aspergillopepsin I is only 32% homologous to human pepsin and 27% homologous to calf chymosin at the amino acid sequence level [1]. This low sequence identity directly correlates with substantial differences in the S1 and S1' subsite architectures that determine substrate specificity. Structural comparison indicates that Aspergillopepsin I is most homologous to penicillopepsin (68% sequence identity) and endothiapepsin (56% identity), forming a distinct fungal aspartic protease clade separate from mammalian enzymes [2]. The key residues Asp76 and Ser78, which confer the unique ability to accommodate lysine at P1, are conserved only among fungal enzymes with trypsinogen-activating capacity and are absent in mammalian pepsin sequences [3].

Enzyme Structure Aspartic Protease Phylogeny Protein Engineering

Aspergillopepsin I Synergistic Gluten Detoxification in Celiac Sprue: Patented Combination Enzyme Therapy

Aspergillopepsin I has been patented in combination with a second protease (e.g., DPPIV, EP-B2, or prolyl endopeptidase) to achieve additive or synergistic detoxification of toxic gluten oligopeptides for the treatment of Celiac Sprue [1]. The patent claims specify that the combination of enzymes provides increased detoxification of gluten peptides relative to Aspergillopepsin I alone, and the formulation is intended for patients who continue to exhibit signs or symptoms of active disease despite following a gluten-free diet [2]. While the patent does not disclose quantitative comparative data for the enzyme alone, the claimed synergistic effect with a second protease indicates a functional niche in gluten peptide hydrolysis that differs from stand-alone gluten-degrading enzymes currently available.

Gluten Digestion Celiac Disease Enzyme Therapeutics

Validated Application Scenarios for Aspergillopepsin I: Evidence-Based Procurement Decision Framework


White and Rosé Wine Protein Stabilization as an OIV-Approved Bentonite Alternative

Aspergillopepsin I is an OIV- and European Commission-approved processing aid for ensuring protein stability in white and rosé wines. When combined with flash heating (60-75°C), AP-I completely stabilizes wine without compromising quality, reducing bentonite requirement and preserving sensory attributes [1]. The enzyme degrades haze-forming pathogenesis-related proteins (chitinases and thaumatin-like proteins) and increases the peptide pool by up to 51% in number and 120% in abundance at relevant must temperatures [2]. This scenario is supported by quantitative evidence demonstrating statistically significant peptide increases across all protein derivatives regardless of temperature (20-40°C), confirming robust proteolytic activity under industrially relevant conditions [3].

Trypsinogen and Chymotrypsinogen Zymogen Activation in Research and Bioprocessing

Aspergillopepsin I uniquely activates trypsinogen and chymotrypsinogen A at acidic pH (4-4.5) through its capacity to accommodate a lysine residue at the P1 position, a property absent in mammalian pepsins [1]. The molecular basis for this activity resides in the conserved residues Asp76 and Ser78 within the active-site flap, which were identified through site-directed mutagenesis as essential for basic substrate recognition [2]. This functional specificity makes Aspergillopepsin I the preferred reagent for research applications requiring enteropeptidase-like zymogen activation without contaminating mammalian proteases, particularly in recombinant protein processing workflows where specific activation cascades must be controlled.

Research Applications Requiring Defined Non-Milk-Clotting Acid Protease Activity

For proteomic sample preparation, peptide mapping, and protein structural studies where acid protease digestion is required without milk-clotting interference, Aspergillopepsin I provides a well-characterized alternative to pepsin that does not clot milk [1]. The enzyme exhibits optimal activity toward hemoglobin at pH 1.8-2.0 and toward casein at pH 2.5-3.0, with temperature optima of 60-70°C depending on pH conditions [2]. Its broad specificity favoring hydrophobic residues, combined with the unique ability to cleave at Lys residues, generates distinct peptide cleavage patterns that complement trypsin- and pepsin-derived digests in bottom-up proteomics workflows [3].

Celiac Disease Research and Gluten Peptide Detoxification Studies

Aspergillopepsin I is a component of patented combination enzyme therapies for detoxifying immunogenic gluten oligopeptides in Celiac Sprue [1]. The enzyme is claimed to act synergistically with DPPIV or EP-B2 to achieve increased detoxification of gluten peptides relative to Aspergillopepsin I alone [2]. This application scenario is particularly relevant for research groups investigating oral enzyme supplementation strategies for celiac disease management, as well as for food science applications seeking to reduce gluten immunogenicity in processed foods. Procurement for this application should be based on the specific Aspergillus niger-derived Aspergillopepsin I cited in the patent literature.

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